REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[C:3]=1[CH3:13]>[NH4+].[OH-].O.CCOCC>[Br:1][C:2]1[C:3]([CH3:13])=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Name
|
(NH4)2Fe(SO4)2
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with HCl (1M, 30 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was basified until about pH 4 by addition of (NaOH 50%, 10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)OC)N)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |